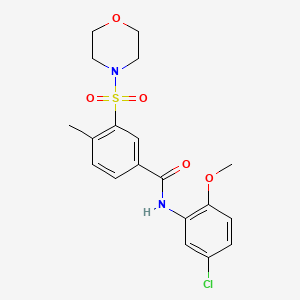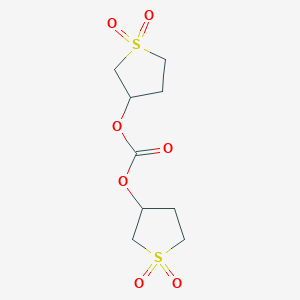![molecular formula C17H24ClNO6 B5224198 4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5224198.png)
4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CM-579 and belongs to the class of morpholine derivatives. CM-579 has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In
Mechanism of Action
The mechanism of action of CM-579 is not fully understood. However, studies have suggested that it may act through the inhibition of several signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in the regulation of inflammation and cell proliferation, which may explain the anti-inflammatory and anti-tumor effects of CM-579.
Biochemical and Physiological Effects
CM-579 has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, CM-579 has also been found to have anti-angiogenic effects. This means that it can inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
One of the advantages of CM-579 is that it is a relatively stable compound that can be easily synthesized. This makes it a useful tool for laboratory experiments. However, one of the limitations is that it has not yet been extensively studied in vivo, which means that its potential therapeutic applications are not fully understood.
Future Directions
There are several future directions for the study of CM-579. One area of research is to further investigate its anti-inflammatory properties and potential use as a treatment for inflammatory diseases. Another area of research is to explore its anti-tumor effects and potential use as a cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of CM-579 and its potential limitations and side effects.
Synthesis Methods
The synthesis of CM-579 involves the reaction of 4-(4-chloro-3-methylphenoxy)butylamine with morpholine in the presence of oxalic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using recrystallization. The yield of the synthesis process is reported to be around 50%.
Scientific Research Applications
CM-579 has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory properties. Studies have shown that CM-579 can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. This suggests that CM-579 may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has been the anti-tumor effects of CM-579. Studies have shown that CM-579 can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to be through the inhibition of angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
properties
IUPAC Name |
4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.C2H2O4/c1-13-12-14(4-5-15(13)16)19-9-3-2-6-17-7-10-18-11-8-17;3-1(4)2(5)6/h4-5,12H,2-3,6-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBHEYOEOSHXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN2CCOCC2)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5224120.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5224123.png)


![6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine](/img/structure/B5224143.png)

![1-[(3-methyl-2-pyridinyl)methyl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5224150.png)
![2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzoate](/img/structure/B5224158.png)

![10-acetyl-3-(3-bromophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5224175.png)
![4-{[benzyl(ethyl)amino]methyl}-2-bromo-6-methoxyphenol](/img/structure/B5224185.png)
![1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B5224193.png)
![N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5224200.png)